molecular formula C19H20N4 B12490359 N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine

N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine

Cat. No.: B12490359
M. Wt: 304.4 g/mol
InChI Key: XHTAEIQKBNXWGA-UHFFFAOYSA-N
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Description

N-[(2-Benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine is a synthetic organic compound featuring a 1,2,3-triazole core substituted with benzyl (at position 2) and phenyl (at position 5) groups. A methylene bridge connects the triazole ring to a cyclopropanamine moiety. This structure combines the rigid geometry of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of the triazole, making it a candidate for pharmaceutical or materials science research.

Properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(2-benzyl-5-phenyltriazol-4-yl)methyl]cyclopropanamine

InChI

InChI=1S/C19H20N4/c1-3-7-15(8-4-1)14-23-21-18(13-20-17-11-12-17)19(22-23)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2

InChI Key

XHTAEIQKBNXWGA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=NN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general steps are as follows:

    Preparation of Benzyl Azide: Benzyl bromide is reacted with sodium azide in an organic solvent such as dimethylformamide (DMF) to form benzyl azide.

    Cycloaddition Reaction: Benzyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form 1-benzyl-4-phenyl-1,2,3-triazole.

    Formation of Cyclopropanamine Derivative: The 1-benzyl-4-phenyl-1,2,3-triazole is further reacted with cyclopropanecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to yield N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine.

Industrial Production Methods

Industrial production of N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or the cyclopropane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of triazole N-oxides or cyclopropane carboxylic acids.

    Reduction: Formation of dihydrotriazoles or cyclopropylamines.

    Substitution: Formation of halogenated derivatives or other substituted triazoles.

Scientific Research Applications

N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-Benzyl-5-phenyl-1,2,3-triazol-4-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The compound may inhibit enzyme activity, disrupt protein-protein interactions, or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern on the triazole ring and the cyclopropanamine group. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Features
N-[(2-Benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine ~334.4 (estimated) 2H-triazole, benzyl, phenyl, cyclopropane Rigid cyclopropane; aromatic triazole core
N-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine 396.4 (calculated) 1H-triazole, thiadiazole, nitrofuran Antimicrobial activity; electron-withdrawing nitro group
N-[(2-Nitrophenyl)methyl]cyclopropanamine 192.2 Nitrophenyl, cyclopropane Lab chemical; nitro group enhances reactivity

Key Observations:

  • Triazole Substitution Pattern: The 2H-triazole in the target compound (vs.
  • Cyclopropane vs. Thiadiazole : The cyclopropanamine group introduces rigidity and strain, whereas the thiadiazole in enhances π-stacking and electronic delocalization.
  • Electron-Donating vs. Withdrawing Groups : The phenyl and benzyl groups in the target compound are electron-donating, contrasting with the nitrofuran’s electron-withdrawing nature in , which may influence redox stability and bioactivity.
Table 2: Property Comparison
Property Target Compound Compound Compound
Solubility Likely moderate (aromatic + polar triazole) Low (nitrofuran, thiadiazole) Moderate (cyclopropane, nitro)
Stability Stable (no reactive groups) Sensitive to nitro group reduction Stable under recommended conditions
Bioactivity Unknown (research compound) Antimicrobial Laboratory use (no bioactivity)

Notes:

  • The nitrofuran-thiadiazole hybrid in exhibits antimicrobial activity due to nitro group redox activity, a feature absent in the target compound.
  • The cyclopropane’s strain in the target compound may enhance binding affinity in drug design but requires stability studies.

Biological Activity

N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The compound has the molecular formula C23H23N5C_{23}H_{23}N_5 and a CAS number of 1179394-87-6. It features a triazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The synthesis pathway often includes the formation of the triazole ring followed by functionalization to introduce the cyclopropanamine moiety.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with cell signaling pathways related to proliferation and apoptosis.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
N-CyclopropanamineA54912Inhibition of signaling pathways

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives have been reported to possess activity against various bacterial strains and fungi. The mode of action typically involves disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating effective antimicrobial action.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural features. Modifications in substituents on the triazole ring or cyclopropanamine moiety can enhance or diminish their biological efficacy.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substituent at Position 5Increased potency against cancer
Cyclopropane sizeOptimal size enhances binding affinity
Functional groupsElectron-withdrawing groups improve activity

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